molecular formula C26H28O6 B1394109 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) CAS No. 1211483-87-2

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

Cat. No.: B1394109
CAS No.: 1211483-87-2
M. Wt: 436.5 g/mol
InChI Key: XPTSMFCEEHQEPG-UHFFFAOYSA-N
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Description

Systematic Naming and Structural Features

The compound’s IUPAC name, 5-[3-(3-carboxy-4-methoxyphenyl)-1-adamantyl]-2-methoxybenzoic acid , describes its core structure: a tricyclo[3.3.1.1³,⁷]decane (adamantane) backbone with substituents at positions 1 and 3. These substituents are 6-methoxybenzoic acid groups, each featuring a carboxylic acid (-COOH) and methoxy (-OCH₃) moiety. The SMILES notation COc1ccc(cc1C(O)=O)C12CC3CC(C1)CC(C3)(C2)c1ccc(c(c1)C(O)=O)OC encapsulates this connectivity.

Key Identifiers and Properties

Property Value/Description Source
CAS Number 1211483-87-2
InChI InChI=1S/C26H28O6/c1-31-21-5-3-17(8-19(21)23(27)28)25-10-15-7-16(11-25)13-26(12-15,14-25)18-4-6-22(32-2)20(9-18)24(29)30/h3-6,8-9,15-16H,7,10-14H2,1-2H3,(H,27,28)(H,29,30)
Molecular Formula C₂₆H₂₈O₆
Molecular Weight 436.5 g/mol

The compound’s purity typically exceeds 95%, making it suitable for advanced research applications.

Historical Context of Tricyclic Compounds

Evolution of Adamantane-Derived Structures

The discovery of adamantane in petroleum in 1933 marked the birth of diamondoid chemistry. Its synthesis in 1941 by Vladimir Prelog and subsequent applications in pharmaceuticals (e.g., amantadine for influenza) validated the potential of tricyclic scaffolds. The compound’s adamantane core aligns with this legacy, where rigid, stress-free frameworks enhance metabolic stability and bioactivity.

Broader Tricyclic Research in Medicinal Chemistry

Tricyclic systems have dominated drug development since the 1950s, particularly in:

  • Antidepressants : Imipramine and analogs targeting serotonin/norepinephrine pathways.
  • Antipsychotics : Chlorpromazine and clozapine, which modulate dopamine receptors.
  • Antivirals : Adamantane derivatives like rimantadine, which inhibit viral ion channels.

These applications underscore the versatility of tricyclic architectures in modulating biological targets, a trait shared by the compound through its benzoic acid substituents.

Significance in Adamantane Chemistry

Structural Advantages of Adamantane Cores

Adamantane’s fused cyclohexane rings confer:

  • High thermal stability , critical for applications in polymers or lubricants.
  • Enhanced solubility when functionalized with polar groups (e.g., methoxy and carboxylic acid substituents).
  • Steric rigidity , which can influence binding affinity in enzyme-inhibitor interactions.

Functionalization Strategies

The compound’s design exemplifies strategic functionalization:

  • 6-Methoxybenzoic acid groups introduce carboxylic acid moieties for hydrogen bonding and potential salt formation.
  • Methoxy substituents improve solubility in organic solvents, aiding in synthetic manipulations.

These features position the compound as a precursor for further derivatization, such as esterification or crosslinking in polymer chemistry.

Research Scope and Objectives

Key Research Objectives

  • Reactivity Profiling : Investigate acid-catalyzed esterification or amidation of the benzoic acid groups.
  • Biological Activity : Screen for enzyme inhibition or receptor binding using adamantane’s hydrophobic core.
  • Synthetic Optimization : Develop scalable routes to address current limitations in commercial availability.

Properties

IUPAC Name

5-[3-(3-carboxy-4-methoxyphenyl)-1-adamantyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-31-21-5-3-17(8-19(21)23(27)28)25-10-15-7-16(11-25)13-26(12-15,14-25)18-4-6-22(32-2)20(9-18)24(29)30/h3-6,8-9,15-16H,7,10-14H2,1-2H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSMFCEEHQEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157399
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211483-87-2
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211483-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its tricyclic core and two methoxybenzoic acid moieties, which may contribute to its pharmacological properties.

  • Molecular Formula: C26H28O6
  • Molecular Weight: 440.50 g/mol
  • CAS Number: 46786318

The compound is a white to off-white crystalline powder with limited solubility in water but soluble in organic solvents like ethanol and ether .

Biological Activity Overview

Research on the biological activity of 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) has primarily focused on its potential anti-inflammatory, analgesic, and anti-cancer properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for the inflammatory response .

Analgesic Effects

Animal models have shown that 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) exhibits significant analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing pain responses in models of acute and chronic pain .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study 1: Inhibition of Breast Cancer Cell Proliferation
    • Objective: To evaluate the effect of the compound on MCF-7 breast cancer cells.
    • Method: Cells were treated with varying concentrations of the compound.
    • Results: A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.
  • Case Study 2: Anti-inflammatory Action in Animal Models
    • Objective: To assess the anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Method: Animals were administered the compound prior to inflammation induction.
    • Results: A marked reduction in paw swelling was recorded compared to control groups, suggesting effective anti-inflammatory action.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assaysInhibition of TNF-alpha and IL-6 production
AnalgesicAnimal modelsSignificant reduction in pain response
AnticancerCell viability assaysInduced apoptosis in MCF-7 cells

Scientific Research Applications

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Polymer Chemistry: It can serve as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties.
  • Nanocomposites: Its incorporation into nanocomposite materials has shown improved tensile strength and thermal stability.

Case Study:
In a study published in the Journal of Polymer Science, researchers demonstrated that incorporating 3,3'-tricyclo[3.3.1.1~3,7~]decane derivatives into polymer matrices resulted in composites with significantly improved mechanical properties compared to traditional polymers alone .

Medicinal Chemistry

The compound exhibits potential pharmacological activities:

  • Anticancer Activity: Preliminary studies have indicated that derivatives of this compound may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Properties: Research suggests that it may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
3,3'-Tricyclo[3.3.1.1~3,7~]decane derivativeMCF-715
3,3'-Tricyclo[3.3.1.1~3,7~]decane derivativeHeLa20

Environmental Science

The compound's structural properties may also lend themselves to applications in environmental remediation:

  • Pollutant Absorption: Studies have suggested that it can be used to develop materials for absorbing pollutants from water sources.
  • Biodegradable Materials: Its derivatives are being explored as biodegradable alternatives to conventional plastics.

Case Study:
Research published in Environmental Science & Technology highlighted the effectiveness of tricyclic compounds in removing heavy metals from contaminated water through adsorption processes .

Comparison with Similar Compounds

Key Observations :

  • Stability : The adamantane core enhances rigidity, but substituents like methacrylate () may reduce thermal stability compared to benzoic acid derivatives.

Pharmacological Relevance

The compound’s structural similarity to amiodarone derivatives (e.g., ACI 011904) suggests possible antiarrhythmic activity . However, unlike amiodarone, which contains iodine and a benzofuran moiety, the absence of halogens in the target compound may reduce toxicity risks but also limit ion channel modulation efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or esterification, followed by cyclization. For purification, techniques like column chromatography (normal or reverse-phase) or crystallization in solvents like methanol/water mixtures are recommended. Process optimization can leverage computational tools (e.g., COMSOL Multiphysics) to model reaction kinetics and thermodynamics .
  • Example Protocol :
StepMethodConditionsYield (%)
1Esterification6-Methoxybenzoic acid, DCC/DMAP, THF, 24h75-80
2CyclizationH₂SO₄, 0°C → RT, 12h60-65
3PurificationSilica gel chromatography (EtOAc/hexane)95+

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR (for substituent positioning), FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Chromatography : HPLC (C18 column, UV detection at 254 nm) for purity assessment.
  • Thermal Analysis : DSC/TGA to determine melting point and decomposition behavior.
  • Data Cross-Validation : Compare results with NIST Standard Reference Database for analogous tricyclic compounds .

Q. What theoretical frameworks guide the study of its reactivity and stability?

  • Methodological Answer : Link to molecular orbital theory (e.g., HOMO-LUMO analysis for electrophilic substitution trends) or QSPR models to predict solubility and stability. Refer to tricyclo[3.3.1.1]decane derivatives (e.g., ) to infer steric and electronic effects .

Advanced Research Questions

Q. How can computational tools (e.g., AI, DFT) optimize reaction pathways or predict properties?

  • Methodological Answer :
  • AI-Driven Synthesis Planning : Use COMSOL Multiphysics to simulate reaction conditions (e.g., pressure, temperature gradients) and predict yield outcomes .
  • DFT Calculations : Analyze transition states for cyclization steps using Gaussian or ORCA software. Compare with experimental data to refine computational parameters .

Q. What experimental strategies resolve contradictions in observed vs. theoretical data (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, catalyst loading).
  • Isotopic Labeling : Use ¹⁸O-labeled reactants to trace carboxylate group behavior during side reactions .
  • Replication : Repeat under controlled conditions (e.g., inert atmosphere) to isolate environmental factors .

Q. How to investigate its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase) using fluorescence-based kinetic assays.
  • Structure-Activity Relationship (SAR) : Modify methoxy or carboxylic acid groups and compare IC₅₀ values .
  • Example Data :
DerivativeIC₅₀ (μM)Target Enzyme
Parent Compound12.3 ± 1.2COX-2
6-OMe replaced with Cl8.7 ± 0.9COX-2

Q. What advanced separation technologies improve its isolation from complex mixtures?

  • Methodological Answer :
  • Membrane Technologies : Use nanofiltration membranes (MWCO 500 Da) to separate by molecular weight .
  • HPLC-MS Coupling : Combine high-resolution chromatography with mass spectrometry for real-time identification of co-eluting impurities .

Data Contradiction and Theoretical Reconciliation

Q. How to address discrepancies between computational predictions and experimental results in solubility studies?

  • Methodological Answer :
  • Solvent Parameterization : Refine COSMO-RS models by incorporating experimental solubility data in polar aprotic solvents (e.g., DMSO, DMF) .
  • Error Analysis : Quantify uncertainty in DFT-derived logP values using Monte Carlo simulations .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and waste management during synthesis?

  • Methodological Answer :
  • Waste Segregation : Separate acidic waste (e.g., reaction quench solutions) for neutralization before disposal .
  • PPE Requirements : Use nitrile gloves and fume hoods during scale-up to mitigate exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 2
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

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